3-Hydroxy-1-cyclohexene-1-carboxylic acid
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Overview
Description
3-Hydroxy-1-cyclohexene-1-carboxylic acid, also known as 1,2,3,6-tetrahydrobenzoic acid, is a chemical compound with the formula C7H10O2 . It is an α,β-unsaturated aldehyde that participates in the synthesis of benzopyrans .
Synthesis Analysis
The synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance as it is a chiral precursor for the important anticoagulant Edoxaban . The synthesis involves the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate . The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)
. Chemical Reactions Analysis
The detailed reaction mechanism of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carb-acid (SEPHCHC) synthase, also known as MenD, has been studied . This enzyme catalyzes the formation of SEPHCHC from 2-ketoglutarate and isobutyrate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a molecular weight of 126.15 . The refractive index is 1.48 . The boiling point is between 130-133 °C at 4 mmHg , and the melting point is 17 °C . The density is 1.081 g/mL at 25 °C .Scientific Research Applications
Stereochemical Reactions
- Bromination and Epoxydation Studies: Bromination of 3-cyclohexene-1-carboxylic acid yields a mix of trans-dibromo-derivatives and cis-3-hydroxy-trans-bromocyclohexane-1-carboxylic acid lactone. This demonstrates how halogen attacks the double bond anti to the carboxyl group, revealing insights into the stereochemical reactions of such compounds (Bellucci, Marioni, & Marsili, 1972).
Synthesis of Hydroxy Acids
- Preparation Methodology: A method to synthesize 3-hydroxy acids from ketones and carboxylic acids, such as 2-(1′-hydroxycyclohexan-1′-yl) propionic acid from cyclohexanone and propionic acid, has been developed. This illustrates the versatility of 3-hydroxy-1-cyclohexene-1-carboxylic acid in producing various important chemical compounds (Fujita, Suga, Watanabe, & Yanagi, 1978).
Pharmaceutical Intermediates
- Functionalized Cycloalkene Skeletons: The compound has been used in the diastereoselective synthesis of functionalized cyclohexene skeletons, like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, demonstrating its application in creating complex molecular structures for pharmaceutical purposes (Cong & Yao, 2006).
Enantioselective Preparation
- Biocatalytic Approaches: The compound has been used in studies involving the enantioselective preparation of chiral 3-cyclohexene-1-carboxylic acid derivatives, highlighting its significance in producing optically active pharmaceutical intermediates (Dou, Xu, & Ni, 2020).
Mechanism of Action
Biochemical Pathways
3-Hydroxy-1-cyclohexene-1-carboxylic acid is metabolized via a CoA-mediated beta-oxidation pathway . This pathway is crucial for the breakdown of fatty acids and the generation of energy in cells. The compound interferes with the utilization of other cyclic acids , suggesting it may have a regulatory role in these metabolic pathways.
Result of Action
Its interference with the utilization of other cyclic acids suggests it may have a regulatory role in cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, enzymatic resolution represents a promising, environment-friendly alternative for the production of this compound .
Safety and Hazards
Future Directions
The future directions of research on this compound could involve further exploration of its synthesis and applications. For instance, the study of the enzyme BioH and its role in the synthesis of (S)-3-cyclohexene-1-carboxylic acid could be expanded upon. Additionally, the compound’s role as a precursor for Edoxaban , an oral anticoagulant, suggests potential applications in pharmaceuticals.
Properties
IUPAC Name |
3-hydroxycyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h4,6,8H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUWBPMQHYBTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127943-85-5 |
Source
|
Record name | 3-hydroxycyclohex-1-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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